p-Hydroxyphenytoin, (R)-
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Overview
Description
p-Hydroxyphenytoin, ®- is a metabolite of phenytoin, a widely used antiepileptic drug. Phenytoin undergoes biotransformation primarily through para-hydroxylation to form p-Hydroxyphenytoin. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of phenytoin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyphenytoin involves the oxidative metabolism of phenytoin. This process is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The formation of p-Hydroxyphenytoin proceeds via a reactive arene-oxide intermediate, which can also be converted into phenytoin dihydrodiol by microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of p-Hydroxyphenytoin typically involves the use of biocatalysts to facilitate the hydroxylation of phenytoin. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyphenytoin undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert p-Hydroxyphenytoin back to phenytoin.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced phenytoin, and various substituted derivatives .
Scientific Research Applications
p-Hydroxyphenytoin has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenytoin metabolism.
Biology: Investigated for its role in the biotransformation of phenytoin and its effects on enzyme activity.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Mechanism of Action
The mechanism of action of p-Hydroxyphenytoin involves its interaction with cytochrome P450 enzymes. It is primarily metabolized by CYP2C9 and CYP2C19, leading to the formation of a reactive arene-oxide intermediate. This intermediate can either be converted to phenytoin dihydrodiol by microsomal epoxide hydrolase or further oxidized to form quinone derivatives . The molecular targets and pathways involved in its metabolism are crucial for understanding the pharmacokinetics of phenytoin .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: The parent compound from which p-Hydroxyphenytoin is derived.
p-Hydroxyphenytoin, (S)-: The stereoisomer of p-Hydroxyphenytoin, ®-.
Phenytoin dihydrodiol: Another metabolite formed from the arene-oxide intermediate.
Uniqueness
p-Hydroxyphenytoin, ®- is unique due to its specific stereochemistry and its role in the metabolism of phenytoin. The ®-enantiomer is formed preferentially by CYP2C9, whereas the (S)-enantiomer is formed by CYP2C19 . This stereospecificity is important for understanding the pharmacokinetics and pharmacodynamics of phenytoin .
Properties
CAS No. |
57496-19-2 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(5R)-5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m1/s1 |
InChI Key |
XEEDURHPFVXALT-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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